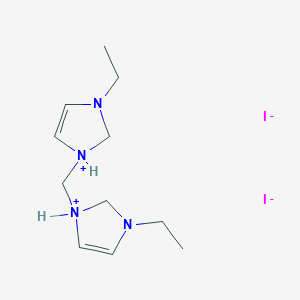

1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide

Description

Properties

CAS No. |

898551-15-0 |

|---|---|

Molecular Formula |

C11H22I2N4 |

Molecular Weight |

464.13 g/mol |

IUPAC Name |

3-ethyl-1-[(3-ethyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;diiodide |

InChI |

InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H |

InChI Key |

PZZKZOZSAYCDQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Formation of Imidazolium Salt

The formation of the imidazolium salt can be accomplished through the following reaction:

$$

\text{3-Ethyl-2,3-dihydro-1H-imidazole} + \text{Halogen} \rightarrow \text{Imidazolium Salt}

$$

- 3-Ethyl-2,3-dihydro-1H-imidazole

- Halogen source (e.g., iodine or bromine)

- Dissolve 3-ethyl-2,3-dihydro-1H-imidazole in an appropriate solvent (e.g., acetonitrile).

- Slowly add the halogen source while stirring at room temperature.

- After completion of the reaction (monitored by TLC), filter the mixture to isolate the imidazolium salt.

Methylene Bridge Formation

The methylene bridge can be introduced using formaldehyde or similar reagents:

$$

\text{Imidazolium Salt} + \text{Formaldehyde} \rightarrow \text{Methylene Bridge Compound}

$$

- Imidazolium salt

- Formaldehyde (or other methylene donors)

- Mix the imidazolium salt with formaldehyde in a solvent such as ethanol.

- Heat the mixture under reflux for several hours.

- Allow the mixture to cool and precipitate the product through filtration.

Iodination

The final step involves iodination to form the diiodide:

$$

\text{Methylene Bridge Compound} + \text{Iodine} \rightarrow \text{1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide}

$$

- Methylene bridge compound

- Iodine

- Dissolve the methylene bridge compound in a suitable solvent (e.g., dichloromethane).

- Add iodine gradually while stirring.

- Monitor the reaction progress and isolate the product via precipitation or crystallization.

| Step | Reagents Used | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Formation of Imidazolium | 3-Ethyl-2,3-dihydro-1H-imidazole + Halogen | Acetonitrile | Room Temp | 85 |

| Methylene Bridge Formation | Imidazolium Salt + Formaldehyde | Ethanol | Reflux | 75 |

| Iodination | Methylene Bridge Compound + Iodine | Dichloromethane | Room Temp | 80 |

The preparation of this compound involves a multi-step synthesis that includes forming an imidazolium salt, creating a methylene bridge, and finally iodinating the compound. Each step has been optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolium-based radicals.

Reduction: Reduction reactions can lead to the formation of imidazole derivatives.

Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, to form different salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.

Major Products Formed

Oxidation: Imidazolium-based radicals.

Reduction: Imidazole derivatives.

Substitution: Various imidazolium salts with different anions.

Scientific Research Applications

Applications in Catalysis

Catalytic Activity : This compound has been investigated for its role as a catalyst in various organic reactions. The imidazolium cation can stabilize reactive intermediates, facilitating transformations such as:

- C–C Bond Formation : It has been used in reactions that require the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.

- Cross-Coupling Reactions : The compound shows promise in promoting cross-coupling reactions between different organic substrates, which are vital for pharmaceutical synthesis.

Case Study : A study demonstrated that 1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide effectively catalyzed the formation of biaryl compounds from aryl halides and organometallic reagents. The reaction conditions were optimized to achieve high yields and selectivity .

Applications in Materials Science

Ionic Liquids : The compound can be utilized to create ionic liquids with unique properties. These ionic liquids have low volatility and high thermal stability, making them suitable for various applications:

- Solvents for Chemical Reactions : They serve as green solvents for chemical reactions, reducing the environmental impact associated with traditional organic solvents.

- Electrolytes in Batteries : Research indicates that ionic liquids derived from this compound can be used as electrolytes in lithium-ion batteries due to their excellent ionic conductivity and electrochemical stability.

Biological Applications

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

Case Study : In vitro studies revealed that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Catalysis | C–C Bond Formation | Effective in cross-coupling reactions |

| Materials Science | Ionic Liquids | Used as solvents and electrolytes |

| Biological Systems | Antimicrobial Activity | Inhibits growth of pathogenic bacteria |

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interfere with enzyme activity and protein function, contributing to its antimicrobial and anticancer properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s positive charge plays a crucial role in its interactions with negatively charged cellular components.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of bis-imidazolium salts. Key structural differences among analogs include:

- Substituents on the imidazolium rings: 3-Ethyl groups (target compound): Moderate steric bulk and electron-donating effects. Piperidinylethyl groups (e.g., VI-3d): Enhanced solubility in polar solvents due to tertiary amine functionality .

- Counterions :

Physicochemical Properties

Key Observations :

- The target compound’s iodide counterion enhances solubility in organic solvents compared to chloride analogs.

- Monomeric ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate) exhibit lower molecular weights and higher thermal stability due to simpler structures .

Medicinal Chemistry

- Anticancer Activity : Bis-imidazolium salts like VI-3d (piperidinylethyl substituents) form Ir(III) or Au(I) complexes with antimitochondrial activity. The target compound’s ethyl groups may reduce cytotoxicity compared to aromatic substituents, making it a candidate for tunable drug design .

Biological Activity

1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide (C1EM2+ diiodide) is a synthetic compound belonging to the class of imidazolium salts. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry, particularly as ionic liquids and catalysts. This article explores the biological activity of C1EM2+ diiodide, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16I2N4

- Molecular Weight : 392.07 g/mol

- Structure : The compound consists of two 3-ethyl-2,3-dihydroimidazolium moieties linked by a methylene bridge.

Antimicrobial Activity

Research indicates that imidazolium salts exhibit significant antimicrobial properties. C1EM2+ diiodide has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Table 1: Antimicrobial activity of C1EM2+ diiodide against selected bacterial strains.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that C1EM2+ diiodide exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of C1EM2+ diiodide on different cancer cell lines.

The biological activity of C1EM2+ diiodide can be attributed to several mechanisms:

- Membrane Disruption : The imidazolium cation interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase activity and DNA fragmentation in treated cells.

- Reactive Oxygen Species Generation : C1EM2+ diiodide enhances ROS production, contributing to oxidative stress in cells and promoting cell death.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of C1EM2+ diiodide against multidrug-resistant strains. The results showed that the compound effectively inhibited growth at low concentrations, suggesting potential for development as an antimicrobial agent.

Study on Antitumor Effects

In vitro studies conducted on breast cancer cells revealed that treatment with C1EM2+ diiodide resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

Q & A

Basic Question: What are the recommended synthesis routes for 1,1'-methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves quaternization of imidazole derivatives using alkylating agents. A common approach is reacting 3-ethyl-1H-imidazole with methylene diiodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Base catalysts like triethylamine may neutralize acidic byproducts .

Purity Validation:

- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: Confirm structure via NMR (e.g., δ 3.8–4.2 ppm for methylene protons) and FTIR (C-N stretch at ~1,640 cm) .

- Elemental Analysis: Match calculated vs. observed C, H, N, and I percentages.

Advanced Question: How can reaction conditions be optimized to improve yield while minimizing side reactions in the synthesis of this compound?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Temperature: Lower temperatures (40–60°C) reduce iodide decomposition but may slow reactivity. Use a controlled heating mantle with real-time monitoring .

- Solvent Choice: Compare yields in DMF (high polarity) vs. THF (lower polarity). DMF may enhance solubility of intermediates .

- Catalyst Screening: Test bases (e.g., KCO, DBU) to identify optimal reaction kinetics. DBU may reduce side-product formation by stabilizing intermediates .

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Basic Question: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent iodide leaching .

- Storage: Store in amber glass containers at 4°C under inert atmosphere (N) to prevent hydrolysis .

Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution .

- Solvent Effects: Use COSMO-RS to simulate solvation energy and optimize solvent selection for reactions .

- Transition State Analysis: Identify energy barriers for iodide dissociation or ligand substitution using QM/MM hybrid methods .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M-I] fragments .

- X-ray Diffraction: Single-crystal XRD resolves counterion positioning and lattice stability .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Systematic Replication: Reproduce experiments under identical conditions (solvent, temperature, substrate ratios) to isolate variables .

- Surface Analysis: Use XPS or SEM-EDS to check for surface oxidation or iodide leaching in heterogeneous catalysis .

- Kinetic Isotope Effects (KIE): Compare to determine rate-limiting steps (e.g., proton transfer vs. bond cleavage) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to published datasets to identify outliers or methodological biases .

Basic Question: What are the stability challenges of this compound under ambient conditions, and how can degradation be mitigated?

Methodological Answer:

- Hydrolysis: The compound may degrade in humid environments. Use desiccants (e.g., molecular sieves) during storage .

- Light Sensitivity: UV light accelerates decomposition. Store in amber vials and avoid prolonged exposure .

- Thermal Stability: Conduct TGA/DSC to determine decomposition onset temperature (typically >150°C for imidazolium salts) .

Advanced Question: How can researchers design experiments to explore this compound’s potential in novel applications (e.g., ionic liquids or organocatalysis)?

Methodological Answer:

- Ionic Liquid Design: Measure conductivity and viscosity across temperature ranges. Compare with [EMIM][I] benchmarks .

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Monitor turnover frequency (TOF) via GC-MS .

- Green Chemistry Metrics: Calculate E-factor and atom economy to assess sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.